molecular formula C8H8N4O B14610196 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one CAS No. 60348-40-5

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B14610196
CAS No.: 60348-40-5
M. Wt: 176.18 g/mol
InChI Key: BNIMAKMENLHGBY-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a triazine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. One common method involves the cyclization of pyridine-2-carboxylic acid hydrazide with formamide, followed by oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine or triazine compounds, which can have enhanced or modified properties for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one stands out due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

60348-40-5

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H8N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-4,10H,5H2,(H,11,12,13)

InChI Key

BNIMAKMENLHGBY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NN1)C2=CC=CC=N2

Origin of Product

United States

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